Gentamicin, sulfate (salt)
Description
IUPAC Nomenclature and Molecular Formula Determination
The IUPAC name of gentamicin sulfate reflects its polycyclic aminoglycoside structure, comprising multiple amino-deoxy sugar rings and a cyclitol core. As defined by PubChem and Thermo Fisher Scientific, the systematic name is:
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid . This nomenclature accounts for stereochemical configurations at 11 chiral centers and the sulfate counterion.
The molecular formula, C₆₀H₁₂₅N₁₅O₂₅S , arises from the combination of three gentamicin congeners (C1, C1a, and C2) with sulfuric acid. Each congener contributes distinct substituents:
- C1 : (1R)-1-aminoethyl group at position 6 of the oxane ring
- C1a : (1R)-1-(methylamino)ethyl group
- C2 : aminomethyl group .
| Congener | R₁ Substituent | R₂ Group |
|---|---|---|
| C1 | (1R)-1-aminoethyl | -NH₂ |
| C1a | (1R)-1-(methylamino)ethyl | -NHCH₃ |
| C2 | aminomethyl | -CH₂NH₂ |
Table 1: Structural differentiation of gentamicin sulfate congeners based on IUPAC nomenclature .
Crystallographic Analysis of Sulfate Salt Configuration
X-ray crystallography reveals that gentamicin sulfate adopts a pseudo-disaccharide configuration, with the aminocyclitol (2-deoxystreptamine) core linked to purpurosamine and garosamine sugar rings. In complexes with bacterial ribosomal RNA, the sulfate ion stabilizes the antibiotic’s binding via electrostatic interactions with protonated amino groups .
Key crystallographic features include:
- Stacking interactions : The deoxystreptamine ring (Ring I) inserts into the ribosomal A-site helix, forming π-stacking with guanine-1491 and hydrogen bonds to adenine-1408 .
- Sulfate coordination : The sulfate anion bridges protonated N1 and N3 positions of the aminocyclitol, enhancing solubility and ionic stability .
Crystal packing studies demonstrate that adenines 1492 and 1493 adopt bulged-out conformations upon gentamicin binding, facilitating A-minor motif interactions with adjacent RNA helices . These structural insights underscore the role of sulfate in modulating gentamicin’s ribosomal targeting.
Spectroscopic Profiling for Structural Elucidation
While specific spectral data for gentamicin sulfate are limited in public databases, its structural features predict characteristic spectroscopic signatures:
Fourier-Transform Infrared Spectroscopy (FTIR) :
Nuclear Magnetic Resonance (NMR) :
X-ray Photoelectron Spectroscopy (XPS) :
Comparative Analysis of Gentamicin Congeners (C1, C2, C2a)
Gentamicin sulfate comprises three major congeners differing in alkylamino substituents (Table 1). These structural variations influence physicochemical properties:
Polarity :
Ribosomal Binding Affinity :
Molecular dynamics simulations suggest C1a forms additional van der Waals contacts with rRNA nucleotides due to its methyl group, potentially enhancing bactericidal activity .Stability :
Protonation of the C1a methylamino group at physiological pH may reduce susceptibility to enzymatic acetylation, a common aminoglycoside resistance mechanism .
| Property | C1 | C1a | C2 |
|---|---|---|---|
| Molecular Weight | 477.6 g/mol | 491.6 g/mol | 463.6 g/mol |
| LogP (Predicted) | -4.2 | -3.8 | -4.5 |
| pKa (Amino Groups) | 7.1, 8.3, 9.1 | 6.9, 8.1, 9.0 | 7.3, 8.5, 9.3 |
Table 2: Comparative physicochemical properties of gentamicin sulfate congeners .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIXVOBVLKYNT-HDZPSJEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H125N15O25S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-41-0 | |
| Record name | Gentamicin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Strain Cultivation and Media Optimization
Industrial fermentation begins with Micromonospora purpurea or related strains cultivated in optimized media. Source specifies a spore slant medium containing Zulkovsky starch (1.0%), wheat bran (1.8%), and cobalt dichloride (0.0005%), incubated at 36°C for 10 days. Seed culture media transition to higher nutrient densities, incorporating soybean cake powder (3.5%) and peptone (0.3%) to promote mycelial growth.
Table 1: Fermentation Media Composition (Source)
| Component | Concentration (%) | Function |
|---|---|---|
| Starch | 4.5 | Carbon source |
| Soybean cake powder | 3.5 | Nitrogen source |
| Calcium carbonate | 0.7 | pH buffering |
| Cobalt dichloride | 0.0015 | Enzyme cofactor |
| Ammonium sulfate | 0.1 | Sulfur supplementation |
Fermentation Process Parameters
The production-scale fermentation occurs in 20% inoculum-loaded bioreactors at 34°C for 120 hours, with dissolved oxygen maintained at 30% saturation through agitator speed modulation. Post-fermentation broth yields approximately 80,000 units/mL of gentamicin base, which is acidified to pH 2–3 using 30% HCl to precipitate cellular debris.
Semi-Synthetic Derivatization Techniques
Chemical Modification of Sisomicin
Source details the semi-synthesis of gentamicin C2 from sisomicin (10 ), involving trifluoroacetic acid-mediated acetal cleavage and stereoselective methylation. Key steps include:
-
Sulfinyl imine formation : (R)-tert-butylsulfinamide treatment yields intermediate 16 (69% yield).
-
Methylation : Methylmagnesium chloride addition at −60°C produces a 94:6 ratio of 17 and 18 , with 17 isolated as the C2 precursor.
-
Deprotection : Acidic hydrolysis and barium hydroxide treatment yield gentamicin C2 sulfate.
Table 2: Semi-Synthetic Yield Optimization (Source)
| Step | Yield (%) | Critical Parameter |
|---|---|---|
| Sulfinyl imine formation | 69 | Toluene, 40°C, KHSO₄ catalyst |
| Methylation | 65 | −60°C, CH₂Cl₂ solvent |
| Final deprotection | 82 | Ba(OH)₂, 80°C |
Biological Conversion Methods
Biological routes employ engineered E. coli or Streptomyces strains to convert gentamicin precursors via glycosylation or amination. While less documented in the provided sources, Source notes these methods exploit microbial enzymes for regioselective modifications, avoiding harsh chemical conditions. However, scalability challenges persist due to lower titers (~5,000 units/mL) compared to fermentation.
Purification and Stabilization Protocols
Ion Exchange Chromatography
Post-fermentation broth undergoes sequential ion exchange:
Decolorization and Desalination
Activated carbon (0.1% w/v) removes phenolic pigments, while electrodialysis reduces NaCl content below 0.1%. Source reports 95% gentamicin recovery using this combined approach.
Lyophilization Stabilization
Final spray-drying at 130°C inlet/85°C outlet temperatures produces free-flowing powder with ≤3% moisture. Nitrogen blanketting during vial filling reduces oxidative degradation, extending shelf-life to 36 months.
Comparative Analysis of Production Methods
Table 3: Method Efficacy Metrics
| Parameter | Fermentation | Semi-Synthesis | Biological |
|---|---|---|---|
| Yield (units/L) | 80,000 | 45,000 | 5,000 |
| Process Time (days) | 14 | 9 | 21 |
| Impurity Profile | ≤5% sisomicin | ≤2% byproducts | ≤10% unknowns |
| Capital Cost | High | Moderate | Low |
Regulatory and Quality Control Considerations
The Chinese Pharmacopoeia (ChP 2020) mandates ≤10% total impurities and ≤5% sisomicin content. Source achieves compliance through medium optimization: reducing nitrate (33%), increasing starch (50%), and adjusting cobalt chloride (50%). HPLC-ELSD monitoring with a C18 column (5 µm, 4.6×250 mm) ensures batch consistency .
Chemical Reactions Analysis
Formation of the Sulfate Salt Complex
Gentamicin exists as a sulfate salt due to neutralization of its five basic amine groups with sulfuric acid. This structure enhances water solubility and stability .
Reaction Mechanism :
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| pKa (amine groups) | 10.18, 12.55 | |
| Solubility in water | 100 mg/mL |
Conjugation with Fullerene Derivatives
Gentamicin sulfate reacts with epoxide-functionalized C fullerenol via nucleophilic ring-opening, forming a covalent conjugate (60FGG ) .
Key Steps :
-
Epoxide Activation : GLYMO linker introduces reactive epoxide groups.
-
Amine Attack : Gentamicin’s amino groups open epoxide rings, forming stable C–N bonds.
-
Sulfate Removal : Sulfate ions are neutralized and removed during dialysis .
Characterization Data :
| Parameter | Fullerenol (60F) | Conjugate (60FGG) |
|---|---|---|
| Hydrodynamic diameter | 92 nm | 115 nm |
| Zeta potential | -0.1 mV | 0.1 mV |
| XPS-confirmed bonding | Si–O (103.6 eV) | C–N (399.9 eV) |
Thermal Decomposition
At elevated temperatures, gentamicin sulfate decomposes into toxic sulfur oxides (SO) .
Reaction Products :
| Condition | Observation | Source |
|---|---|---|
| Heating > 250°C | Emission of SO fumes | |
| Decomposition threshold | 218–237°C (melting range) |
Stability in Aqueous Solutions
Gentamicin sulfate remains stable in buffered and saline solutions under refrigeration but degrades under extreme pH or prolonged heat .
| Solution | Stability Duration | Storage Condition | Source |
|---|---|---|---|
| 0.9% NaCl | 30 days | 4°C | |
| PEG-based coatings | 72 hours | 25°C |
Instability Triggers :
-
Oxidizing Agents : Incompatible with strong oxidizers, leading to undefined degradation .
-
UV Exposure : Promotes photolytic breakdown, necessitating light-protected storage .
Complexation with Chelating Agents
While not directly reactive, gentamicin sulfate’s stability is enhanced in ethylenediaminetetraacetic acid (EDTA) solutions, which sequester metal ions that could catalyze hydrolysis .
| Parameter | Gentamicin Sulfate | EDTA-Na |
|---|---|---|
| Log P (octanol-water) | -3.1 | -11.70 |
| Melting point | 102–108°C | 250°C |
Antibacterial Mechanism (Non-covalent Interaction)
Though not a traditional chemical reaction, gentamicin sulfate disrupts bacterial membranes via ionic interactions:
Scientific Research Applications
Clinical Applications
Gentamicin sulfate is primarily indicated for the treatment of serious infections caused by susceptible strains of various microorganisms. Its applications include:
- Bacterial Infections : Effective against both Gram-positive and Gram-negative bacteria, gentamicin is particularly useful for treating infections caused by Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus species .
- Neonatal Sepsis : Clinical studies have demonstrated its efficacy in treating bacterial neonatal sepsis and septicemia .
- Central Nervous System Infections : Gentamicin has been used in treating serious infections of the central nervous system, including meningitis .
- Combination Therapy : It is often administered in conjunction with other antibiotics (e.g., penicillins or cephalosporins) to enhance efficacy, particularly in cases where the causative organisms are unknown .
Pharmacokinetics
Gentamicin is usually administered parenterally due to poor gastrointestinal absorption. Peak serum concentrations are achieved within 30 to 90 minutes post-injection. It has a minimal ability to penetrate the central nervous system but achieves high concentrations in urine, which is critical for treating urinary tract infections .
Recent Research Findings
Recent studies have explored innovative applications and formulations of gentamicin sulfate:
- Topical Applications : A randomized controlled study investigated the use of gentamicin-collagen sponges as adjunctive therapy for diabetic foot ulcers. While the sponges improved healing rates and were well tolerated, they did not significantly enhance overall cure rates compared to systemic antibiotics alone .
- Novel Conjugates : Research on a conjugate of gentamicin with C60 fullerenol demonstrated comparable antibacterial activity to gentamicin alone while maintaining low cytotoxicity towards human fibroblasts. This suggests potential for new delivery systems that enhance gentamicin's efficacy while minimizing side effects .
- Local Application Studies : Local application of gentamicin has shown promise in preventing infectious complications in surgical settings, with some studies indicating positive outcomes in reducing infection rates .
Toxicity and Safety
While gentamicin is effective, it is associated with potential toxicities, notably ototoxicity and nephrotoxicity. Ototoxicity can be irreversible, while nephrotoxicity is generally reversible if monitored properly. These risks necessitate careful dosing and monitoring during treatment .
Summary Table of Gentamicin Applications
Mechanism of Action
Gentamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the 30S subunit .
Comparison with Similar Compounds
Table 1: Minimum Inhibitory Concentration (MIC) Comparisons (µg/mL)
Key Findings :
- Micronomicin sulfate demonstrates 2–4× lower MIC values against resistant Gram-negative strains compared to gentamicin .
- Gentamicin-loaded nanoparticles (e.g., PLGA-PEG) retain antimicrobial efficacy (MIC/MBC values equivalent to free gentamicin) while enabling sustained release .
Resistance Profiles
Note: Methylation in micronomicin reduces binding affinity to modifying enzymes, enhancing its utility in resistant infections .
Pharmacokinetics and Formulation Strategies
Advanced Delivery Systems :
- Magnetic GO Nanohybrids: Gentamicin grafted to Fe₃O₄-loaded graphene oxide (GS-MGO) achieves 89.8–100% inhibition of E. coli and S. aureus at 1.25 mg/mL, with recyclability for 8 cycles .
- Thermoresponsive Poloxamer Gel : Sustained release over 20 hours, with larger inhibition zones than free gentamicin .
Biological Activity
Gentamicin sulfate is an aminoglycoside antibiotic that exhibits significant antibacterial activity against a broad spectrum of gram-negative and some gram-positive bacteria. This article delves into the biological activity of gentamicin sulfate, including its mechanism of action, pharmacokinetics, clinical applications, and case studies highlighting its effectiveness and safety.
Gentamicin exerts its bactericidal effects primarily through two mechanisms:
- Inhibition of Protein Synthesis : Gentamicin binds to the 16S rRNA component of the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins. This interference disrupts bacterial protein synthesis, ultimately resulting in cell death .
- Membrane Disruption : The antibiotic also causes damage to the bacterial cytoplasmic membrane, which further enhances its bactericidal effects. This dual mechanism is particularly effective against aerobic bacteria, as gentamicin requires oxygen for transport into the cell .
Pharmacokinetics
Gentamicin sulfate is administered via intramuscular injection, achieving peak serum concentrations within 30 to 90 minutes. Its polar nature limits penetration into tissues such as the central nervous system. The drug is primarily excreted unchanged by the kidneys through glomerular filtration, resulting in high urinary concentrations .
Antibacterial Spectrum
Gentamicin sulfate demonstrates potent activity against various pathogens, including:
- Gram-Negative Bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
- Gram-Positive Bacteria : Staphylococcus aureus (though less effective compared to gram-negative organisms)
The minimal inhibitory concentration (MIC) values vary among different bacterial strains, with gentamicin showing particularly low MICs against Klebsiella pneumoniae and higher resistance observed in Enterococcus faecalis .
Case Study 1: Neurotoxicity
A case report documented neurotoxic effects in a patient treated with intrathecal gentamicin for Pseudomonas aeruginosa meningitis. The patient exhibited distinctive lesions in the brainstem characterized by axonal loss and spongiosis. Experimental studies confirmed that similar lesions occurred in rabbits following high doses of gentamicin, indicating a direct relationship between drug concentration and neurotoxic effects .
Case Study 2: Antibacterial Efficacy
In a study investigating the antibacterial activity of gentamicin sulfate combined with curcumin, results showed that gentamicin had an MIC as low as 0.31 µg/mL against several bacterial strains. The combination therapy demonstrated synergistic effects, enhancing the overall antibacterial efficacy .
Case Study 3: Topical Application
A clinical evaluation of a platform wound device delivering topical gentamicin cream indicated significant reductions in inflammation and bacterial growth without adverse effects. This study highlighted gentamicin's effectiveness as a topical agent for preventing infections in wound care settings .
Summary of Key Findings
| Parameter | Details |
|---|---|
| Mechanism of Action | Inhibition of protein synthesis; membrane disruption |
| Pharmacokinetics | Peak concentration: 30-90 min post-injection; primarily renal excretion |
| Antibacterial Spectrum | Effective against gram-negative and some gram-positive bacteria |
| Neurotoxicity Risk | Documented cases of neurotoxicity with intrathecal administration |
| Synergistic Effects | Enhanced efficacy when combined with curcumin |
| Topical Efficacy | Safe and effective in wound care applications |
Q & A
Q. What are the key stability parameters to consider when handling gentamicin sulfate in experimental settings?
Gentamicin sulfate exhibits thermal stability up to 100°C for 30 minutes across pH 2–12, with reconstituted aliquots stable for 15 days at 37°C and one year at -20°C . However, its substituents (e.g., C2) show differential heat sensitivity, requiring controlled storage conditions (below 25°C for long-term stability). For cell culture applications, use sterile aliquots stored at -20°C and avoid repeated freeze-thaw cycles to maintain bioactivity .
Q. How can researchers validate the potency of gentamicin sulfate in microbiological assays?
The two-dose parallel line model (2×2 symmetrical design) is recommended for potency determination. This involves comparing inhibition zones of test samples against a reference standard using Staphylococcus aureus (ATCC 6538) or Bacillus subtilis (ATCC 6633) on agar plates. Validate linearity (correlation coefficient ≥0.99) and specificity by testing placebo formulations to confirm no interference .
Q. Why is UV spectrophotometry unsuitable for gentamicin sulfate quantification, and what alternatives exist?
Gentamicin lacks a chromophore, making direct UV detection impossible. Instead, use liquid chromatography with pulsed electrochemical detection (LC-PED) per pharmacopeial standards (USP/EP) or pre-column derivatization with o-phthalaldehyde for fluorescence detection . For rapid screening, microbiological agar diffusion assays remain cost-effective .
Advanced Research Questions
Q. How do variations in gentamicin sulfate substituents (C1, C1a, C2, C2a) impact experimental outcomes?
Substituent ratios affect antibacterial efficacy and toxicity. For example, C2 exhibits reduced thermal stability compared to C1a. Use ion-pair chromatography (e.g., with heptafluorobutyric acid) to quantify individual components. Adjust experimental protocols to account for batch-to-batch variability in substituent composition, which may influence MIC values in susceptibility studies .
Q. What methodological considerations are critical for impurity profiling in gentamicin sulfate formulations?
Employ ion chromatography to detect sulfate counterion excess and LC-MS/MS to identify degradation products (e.g., garamine). The USP limits total impurities to ≤10%, with individual unknown impurities ≤2%. For injectable formulations, monitor residual solvents (e.g., methanol) using headspace gas chromatography .
Q. How can researchers optimize gentamicin sulfate delivery systems (e.g., nanoparticles) while maintaining stability?
Use thermogravimetric analysis (TGA) to assess thermal degradation profiles of gentamicin-loaded carriers (e.g., oxide nanotubes). Maintain pH 3–5 during encapsulation to prevent sulfate dissociation. Validate drug release kinetics in simulated physiological fluids using HPLC-ELSD (evaporative light scattering detection) to avoid interference from polymer matrices .
Q. What strategies address contradictory data in gentamicin sulfate nephrotoxicity studies?
Discrepancies often arise from variations in dosing regimens (e.g., once-daily vs. divided doses) or animal models. Standardize protocols using renal biomarker panels (e.g., KIM-1, NGAL) and histopathological scoring. For in vitro models, use proximal tubule cells (HK-2) with gentamicin concentrations calibrated to clinical trough levels (2–4 µg/mL) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
